

A Comparative Guide to Thiophene-Based Scaffolds in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 2-Carboxythiophene-5-boronic acid

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This guide provides an objective comparison of the performance of various boronic acids and their pinacol esters in the Suzuki-Miyaura cross-coupling reaction with a thiophene-based core molecule. The data presented here serves as a benchmark for researchers aiming to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a class of compounds with potential applications in medicinal chemistry, including as Fibroblast Growth Factor Receptor (FGFR) inhibitors.^{[1][2]} The strategic selection of the boronic acid coupling partner is critical for optimizing reaction yields and achieving efficient synthesis of the target molecules.

Performance of Arylboronic Acids in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura cross-coupling reaction is significantly influenced by the electronic and steric properties of the arylboronic acid. The following table summarizes the yields obtained from the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of substituted aryl- and heteroarylboronic acids and their pinacol esters. The data reveals that boronic acids and pinacol esters with electron-donating groups tend to provide good yields, whereas those with electron-withdrawing moieties generally result in lower yields.^[3] An exception was noted for 3-aminophenylboronic acid, which provided a good yield.^[3]

Furthermore, molecules synthesized from thiophene boronic acid pinacol esters and those with bulky substituents on the phenylboronic acid exhibited lower yields.[3]

Table 1: Comparison of Reaction Yields for the Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n)[3]

Compound	Arylboronic Acid/Pinacol Ester	Yield (%)
4a	3-Aminophenylboronic acid	72
4b	3,4-Dichlorophenylboronic acid	65
4c	3-Acetylphenylboronic acid	55
4d	4-Chlorophenylboronic acid	68
4e	3-Chloro-4-fluorophenylboronic acid	66
4f	3,5-Dimethylphenylboronic acid	62
4g	4-Methoxyphenylboronic acid	57
4h	Thiophene-2-boronic acid pinacol ester	37
4i	4-(Methylthio)phenylboronic acid	64
4j	3,5-Difluorophenylboronic acid	58
4k	4-Fluorophenylboronic acid	61
4l	4-(Trifluoromethyl)phenylboronic acid	45
4m	Pyridine-3-boronic acid	52
4n	4-Methylphenylboronic acid	69

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor molecule and the subsequent Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3)[3]

The precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3), was synthesized via a one-pot condensation reaction. Pyrazin-2-amine (1) was reacted with 5-bromothiophene-2-carboxylic acid (2) in the presence of pyridine and titanium tetrachloride, affording the product in a 75% yield.[3]

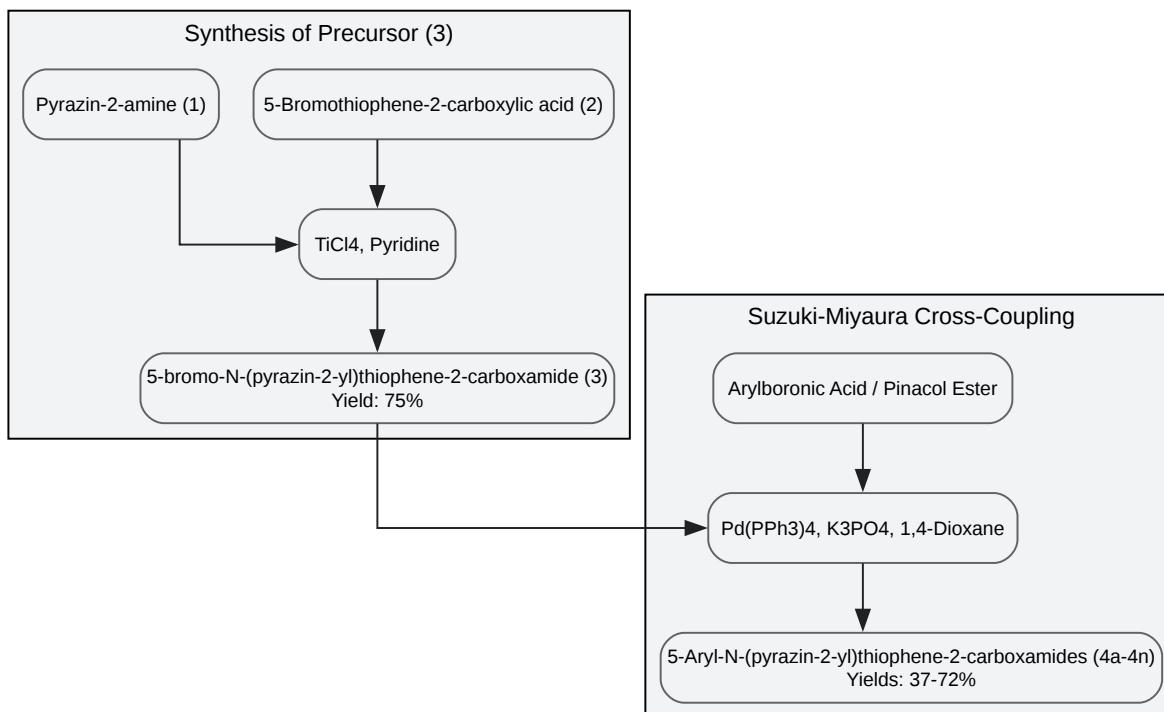
General Protocol for Suzuki-Miyaura Cross-Coupling[3]

The 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n) were synthesized by reacting 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) with various arylboronic acids or pinacol esters. The reaction was catalyzed by $Pd(PPh_3)_4$ with potassium phosphate as the base, in 1,4-dioxane as the solvent.[3] The resulting derivatives were obtained in moderate to good yields, ranging from 37% to 72%. [3]

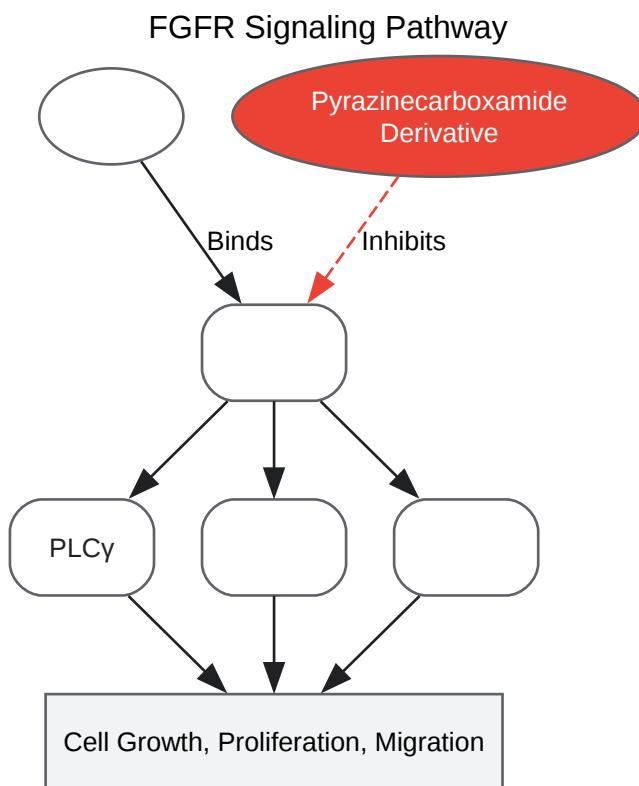
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target molecules and the relevant biological signaling pathway.

Experimental Workflow for Synthesis

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Caption: Synthetic route for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.



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- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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